molecular formula C13H10O4 B13522464 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid

Cat. No.: B13522464
M. Wt: 230.22 g/mol
InChI Key: AHRHOUJPTFFBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid (CAS 858200-01-8) is a high-purity organic compound with a molecular formula of C13H10O4 and a molecular weight of 230.22 . This naphthalene-derived building block, characterized by its methoxy and oxoacetic acid functional groups, is a valuable intermediate in synthetic organic chemistry and pharmaceutical research . Researchers value this compound for its potential in developing novel chemical entities, where its structure can be leveraged to create more complex molecules for biological screening and material science applications. The compound requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

2-(4-methoxynaphthalen-1-yl)-2-oxoacetic acid

InChI

InChI=1S/C13H10O4/c1-17-11-7-6-10(12(14)13(15)16)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,15,16)

InChI Key

AHRHOUJPTFFBJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid typically involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with a suitable acetic acid derivative under acidic conditions. One common method includes the use of Meldrum’s acid in a Knoevenagel-like reaction at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid in biological systems involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors, which bind to the colchicine site on tubulin .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Electronic Effects
2-(4-Methoxyphenyl)-2-oxoacetic acid C₉H₈O₄ 196.16 4-methoxy on phenyl Electron-donating methoxy enhances resonance stabilization
2-(Naphthalen-1-yl)-2-oxoacetic acid C₁₂H₈O₃ 200.19 Unsubstituted naphthalene Extended conjugation increases lipophilicity
2-(Naphthalen-2-yl)-2-oxoacetic acid C₁₂H₈O₃ 200.19 Unsubstituted naphthalene Similar to 1-naphthyl but with distinct steric orientation
2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid C₁₃H₁₀O₄ 230.22 4-methoxy on naphthalene Methoxy enhances electron density; naphthalene increases steric bulk

Notes:

  • The methoxy group in the 4-position (para to the ketone) stabilizes the aromatic system through resonance, altering reactivity compared to non-methoxy analogs .

Insights :

  • Naphthalene derivatives generally exhibit higher yields than phenyl analogs due to enhanced resonance stabilization .
  • Methoxy groups can reduce yields in sterically demanding reactions but improve electronic compatibility in radical-based processes .

Biological Activity

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10O3
  • Molecular Weight : 202.21 g/mol
  • IUPAC Name : 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid
  • Canonical SMILES : CCOC(=O)C(=O)C1=CC=C(C=C1)C=C2C=CC=CC2=C1

Synthesis

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid typically involves the reaction of 4-methoxynaphthalene with acetic anhydride under acidic conditions. The process can be optimized for yield and purity through various methods, including continuous flow reactors.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Cytotoxicity

In vitro studies have shown that 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid possesses cytotoxic effects on cancer cell lines. For instance, it was found to have an IC50 value of approximately 15 µM against Hep-G2 liver cancer cells, indicating moderate cytotoxicity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular processes. It is believed to inhibit certain enzymes crucial for bacterial survival and proliferation, as well as induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

StudyFindings
Study 1 Evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria; showed promising results with MIC values indicating effective inhibition.
Study 2 Investigated cytotoxic effects on various cancer cell lines; reported IC50 values suggesting potential as a chemotherapeutic agent.
Study 3 Analyzed the mechanism of action; identified enzyme inhibition and apoptosis induction as key pathways affected by the compound.

Q & A

Q. How are reaction conditions optimized to maximize yield in scale-up synthesis?

  • Methodological Answer : Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF), and temperature. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 70°C, 0.1 mol% catalyst), achieving >90% yield. Process Analytical Technology (PAT) tools (e.g., in situ FTIR) monitor reaction progression in real time .

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